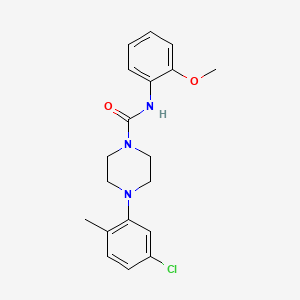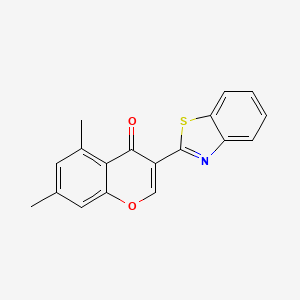
(3,4-Dichloro-phenyl)-propynoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichloro-phenyl)-propynoic acid methyl ester, commonly known as DCPA, is a herbicide that is widely used in agriculture. It is known for its selective control over grassy weeds in various crops. DCPA has been used for over 50 years and is still considered an effective herbicide.
作用機序
DCPA works by inhibiting the growth of grassy weeds. It does this by interfering with the biosynthesis of lipids, which are essential for the growth of plants. DCPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of lipids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
DCPA has been shown to have both acute and chronic effects on plants. Acute exposure to DCPA can cause chlorosis, necrosis, and stunting of plant growth. Chronic exposure to DCPA can result in reduced photosynthesis, altered root growth, and reduced seed production. DCPA has also been shown to have effects on soil microorganisms, such as reducing the population of beneficial bacteria.
実験室実験の利点と制限
DCPA is a widely used herbicide in laboratory experiments due to its selectivity and effectiveness against grassy weeds. However, its use is limited by its toxicity to non-target organisms and its persistence in the environment. Researchers must take appropriate precautions when handling DCPA, and its use should be limited to controlled laboratory settings.
将来の方向性
There is still much to be learned about DCPA and its effects on the environment. Future research could focus on developing more sustainable herbicides that are less toxic to non-target organisms. Additionally, research could investigate the effects of DCPA on soil microorganisms and their interactions with plants. Finally, research could focus on developing new methods for the synthesis of DCPA that are more environmentally friendly.
Conclusion:
In conclusion, DCPA is a widely used herbicide that has been shown to be effective against grassy weeds. Its mechanism of action involves inhibiting the biosynthesis of lipids, which ultimately leads to the death of the weed. DCPA has both acute and chronic effects on plants and soil microorganisms. Its use in laboratory experiments is limited by its toxicity to non-target organisms and its persistence in the environment. Future research could focus on developing more sustainable herbicides, investigating the effects of DCPA on soil microorganisms, and developing new methods for the synthesis of DCPA.
合成法
DCPA is synthesized by reacting 3,4-dichloroaniline with propargyl alcohol in the presence of a strong base, such as potassium hydroxide. The reaction results in the formation of DCPA methyl ester. The synthesis of DCPA is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DCPA is widely used in scientific research to study its effects on plants and the environment. It is used to investigate the herbicidal activity of DCPA on various crops, such as corn, soybeans, and wheat. DCPA is also used to study the effects of herbicides on soil microorganisms and their interactions with plants.
特性
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGABMFFRVDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
CAS RN |
1341695-66-6 |
Source


|
| Record name | methyl 3-(3,4-dichlorophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chlorophenoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914539.png)


![4-butyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2914542.png)

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B2914544.png)


![N-(1-Cyanocyclohexyl)-2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2914548.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2914556.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)

